Structural Characterization and Analytical Profiling of Ceftizoxime S-Oxide: A Technical Whitepaper
Structural Characterization and Analytical Profiling of Ceftizoxime S-Oxide: A Technical Whitepaper
Executive Summary
Ceftizoxime is a parenteral, third-generation cephalosporin antibiotic characterized by its broad-spectrum efficacy and resistance to beta-lactamases[1]. However, like all beta-lactam antibiotics, its chemical stability is a Critical Quality Attribute (CQA) that must be rigorously monitored during drug formulation and storage. A primary degradation pathway for cephalosporins involves the oxidation of the sulfur atom within the dihydrothiazine ring, leading to the formation of sulfoxide impurities[2]. This whitepaper provides an in-depth technical analysis of the chemical structure, molecular weight, and analytical methodologies required to isolate, quantify, and characterize Ceftizoxime S-Oxide .
Chemical Structure and Molecular Properties
To understand the degradation profile of Ceftizoxime, we must first examine its baseline molecular architecture. Ceftizoxime (Molecular Formula: C13H13N5O5S2 ) has a molecular weight of 383.40 g/mol [1]. Its core consists of a 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system, with a 7-[2-(2-imino-4-thiazolin-4-yl)glyoxylamido] side chain and a methoxyimino group.
Under oxidative stress—such as exposure to peroxides, trace transition metals in excipients, or photo-oxidation—the electron-rich thioether sulfur at position 5 of the bicyclic core undergoes oxidation. This reaction yields Ceftizoxime S-Oxide (Molecular Formula: C13H13N5O6S2 ), an impurity with a molecular weight of 399.41 g/mol [3]. The addition of a single oxygen atom (+16 Da mass shift) alters the electron density and steric conformation of the beta-lactam ring, typically rendering the antibiotic microbiologically inactive.
Ceftizoxime oxidative degradation pathway forming the S-Oxide impurity.
Mechanistic Causality of S-Oxidation
As an application scientist, it is crucial to understand why degradation occurs at specific loci to design better formulations. Why does S-oxidation occur preferentially at the dihydrothiazine sulfur rather than the thiazole sulfur in the side chain?
The causality lies in orbital hybridization and electron delocalization. The sulfur atom in the aminothiazole ring is part of an aromatic, electron-delocalized π -system, making its lone pairs less available for nucleophilic attack. Conversely, the thioether sulfur in the bicyclic core is sp3 -hybridized. Despite the structural constraints of the fused ring system, this sulfur possesses highly localized lone pairs that readily attack electrophilic oxygen species (such as those generated by H2O2 or environmental Reactive Oxygen Species)[2]. This mechanistic reality dictates why forced degradation studies consistently yield the S-oxide as the dominant oxidative impurity in cephalosporins.
Analytical Methodology: LC-MS/TOF Profiling
To ensure regulatory compliance (e.g., ICH Q1A/Q1B guidelines), analytical protocols must be highly specific and capable of resolving closely related degradation products[4]. The following protocol utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Time-of-Flight Mass Spectrometry (LC-MS/TOF) to separate and identify the S-oxide impurity.
Self-Validating Experimental Protocol
Every robust analytical method must be a self-validating system to prevent false positives and artifact generation during analysis. The protocol below incorporates a quenching step that serves as an internal validation mechanism.
Step 1: Forced Degradation (Oxidative Stress)
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Action: Dissolve 10 mg of Ceftizoxime API in 1 mL of a 50:50 Methanol:Water mixture. Add 0.1 mL of 3% H2O2 .
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Causality: Methanol ensures complete solubility of the API. The 3% H2O2 provides a controlled oxidative environment to selectively generate the S-oxide without causing the complete hydrolytic cleavage of the fragile beta-lactam ring.
Step 2: Reaction Quenching (The Validation Step)
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Action: After exactly 2 hours at 25°C, quench the reaction by adding 10 µL of 0.1 M sodium thiosulfate ( Na2S2O3 ).
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Causality: Sodium thiosulfate instantly neutralizes residual peroxide. Self-Validation: If the S-oxide peak continues to grow in subsequent HPLC injections from the same vial over a 24-hour sequence, it indicates incomplete quenching or on-column oxidation, thereby invalidating the run. A stable peak area confirms the integrity of the sample state.
Step 3: Chromatographic Separation (RP-HPLC)
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Action: Inject 10 µL onto a C18 column (250 × 4.6 mm, 5 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) at a flow rate of 0.8 mL/min[5].
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Causality: The S-oxide is significantly more polar than the parent Ceftizoxime due to the highly electronegative sulfoxide (S=O) dipole. Therefore, it interacts less with the hydrophobic C18 stationary phase and will elute earlier than the parent API. Formic acid is chosen over traditional phosphate buffers to maintain MS compatibility and promote ionization[4].
Step 4: Mass Spectrometry (ESI-TOF)
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Action: Operate the MS in positive Electrospray Ionization (ESI+) mode.
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Causality: The aminothiazole ring of Ceftizoxime and its S-oxide acts as a strong base, readily accepting a proton ( [M+H]+ ) in the acidic mobile phase. TOF provides high-resolution exact mass, easily differentiating the S-oxide (+15.9949 Da) from isobaric impurities or background matrix noise[4].
LC-MS/TOF workflow for the isolation and characterization of Ceftizoxime S-Oxide.
Quantitative Data Summary
The table below summarizes the critical physicochemical and analytical parameters required to differentiate Ceftizoxime from its S-Oxide degradation product during quality control profiling.
| Parameter | Ceftizoxime (API) | Ceftizoxime S-Oxide (Impurity 17) |
| Molecular Formula | C13H13N5O5S2 | C13H13N5O6S2 |
| Molecular Weight | 383.40 g/mol | 399.41 g/mol |
| Monoisotopic Exact Mass | 383.0358 Da | 399.0307 Da |
| Target m/z [M+H]+ | 384.04 | 400.04 |
| Relative Polarity | Lower | Higher (Due to S=O dipole) |
| Typical HPLC Elution Order | Later Eluting | Earlier Eluting |
| Primary Origin | Parent Drug | Oxidative Degradation |
References
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PubChem. "Ceftizoxime | C13H13N5O5S2 | CID 6533629". National Institutes of Health (NIH). Available at:[Link]
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García-Galán, M. J., et al. "Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases". PubMed Central (PMC), NIH. Available at:[Link]
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Singh, S., et al. "Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF". PubMed Central (PMC), NIH. Available at:[Link]
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Alanazi, A., et al. "Simultaneous Analysis of Cefoperazone and Its Degradation Products: Optimized HPLC approach". AIDASCO Publishing. Available at:[Link]
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